![molecular formula C18H16N4O3 B2779383 2-甲基-N-(2-(7-氧代呋喃[2,3-c]嘧啶-6(7H)-基)乙基)咪唑并[1,2-a]吡啶-3-甲酰胺 CAS No. 2034323-29-8](/img/structure/B2779383.png)

2-甲基-N-(2-(7-氧代呋喃[2,3-c]嘧啶-6(7H)-基)乙基)咪唑并[1,2-a]吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

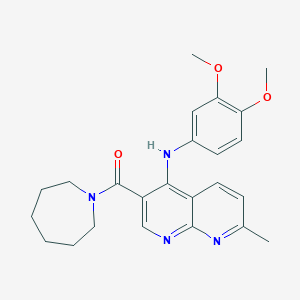

This compound is a complex organic molecule that likely contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyridine derivatives can be synthesized through various methods. For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Pyridine, for example, has a molecular weight of 93.1265 and its structure can be viewed using computational methods .Chemical Reactions Analysis

Pyridine compounds can undergo a variety of chemical reactions. For example, they can react with Grignard reagents, undergo cross-coupling reactions with aryl bromides, and participate in photochemical cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 2-methylpyridine, a related compound, is a colorless liquid with an unpleasant odor .科学研究应用

药物化学策略

对于具有咪唑并[1,2-a]吡啶部分的化合物,如2-甲基-N-(2-(7-氧代呋并[2,3-c]吡啶-6(7H)-基)乙基)咪唑并[1,2-a]吡啶-3-甲酰胺,一条研究途径涉及修饰结构以减少醛氧化酶 (AO) 介导的代谢。在开发针对雄激素受体的拮抗剂以用于癌症治疗的背景下,已经探索了避免 AO 介导的氧化的策略。改变杂环或阻断反应位点是减少 AO 代谢的有效策略,这可能对类似化合物有益(Linton 等人,2011 年)。

合成方法

咪唑并[1,2-a]吡啶的合成(包括与2-甲基-N-(2-(7-氧代呋并[2,3-c]吡啶-6(7H)-基)乙基)咪唑并[1,2-a]吡啶-3-甲酰胺类似的结构)是研究的一个关键方面。已经实现了由羧酸和2-甲基氨基吡啶一步合成咪唑并[1,5-a]吡啶,从而可以引入各种取代基。这种合成方法有可能被应用或改编用于相关化合物,为其生产提供简化的方法(Crawforth 和 Paoletti,2009 年)。

抗分枝杆菌活性

已经设计和合成了具有咪唑并[1,2-a]吡啶-3-甲酰胺结构的化合物,显示出显着的抗分枝杆菌活性。这项研究突出了此类化合物在治疗结核病中的潜力。构效关系研究表明,苯环上的某些取代基增强了支架对耐药和耐药 MTB 菌株的效力。这表明可以探索 2-甲基-N-(2-(7-氧代呋并[2,3-c]吡啶-6(7H)-基)乙基)咪唑并[1,2-a]吡啶-3-甲酰胺的衍生物的抗分枝杆菌特性(Lv 等人,2017 年)。

抗结核活性

含有各种胺部分的 N-(2-苯氧基)乙基咪唑并[1,2-a]吡啶-3-甲酰胺的设计和合成已显示出有希望的抗结核活性。这些化合物对耐药和多重耐药 MTB 菌株均表现出优异的体外活性。该领域的研究可以为开发新的抗结核药物提供信息,可能包括 2-甲基-N-(2-(7-氧代呋并[2,3-c]吡啶-6(7H)-基)乙基)咪唑并[1,2-a]吡啶的衍生物-3-甲酰胺(Li 等人,2020 年)。

属性

IUPAC Name |

2-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]imidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-12-15(22-8-3-2-4-14(22)20-12)17(23)19-7-10-21-9-5-13-6-11-25-16(13)18(21)24/h2-6,8-9,11H,7,10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGJAAKGVHEYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2779301.png)

![5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2779304.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2779310.png)

![4-[1-(Methylamino)ethyl]benzenesulfonamide](/img/structure/B2779312.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779315.png)

![N-benzyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2779316.png)

![3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2779317.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2779318.png)

![4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2779319.png)